5-Amino-5-oxo-3-(4-propan-2-yloxyphenyl)pentanoic acid
Overview
Description
5-Amino-5-oxo-3-(4-propan-2-yloxyphenyl)pentanoic acid is a complex organic compound with a unique structure that includes an amino group, a ketone group, and a phenyl ring substituted with a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-5-oxo-3-(4-propan-2-yloxyphenyl)pentanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenyl Ring Substituent: The initial step involves the preparation of the 4-propan-2-yloxyphenyl group through a nucleophilic substitution reaction where a phenol derivative reacts with isopropyl bromide in the presence of a base such as potassium carbonate.
Amino Acid Backbone Construction: The next step involves the formation of the amino acid backbone. This can be achieved through a Strecker synthesis, where an aldehyde reacts with ammonium chloride and potassium cyanide to form an α-amino nitrile, which is then hydrolyzed to yield the corresponding amino acid.
Coupling of the Phenyl Ring and Amino Acid: The final step involves coupling the 4-propan-2-yloxyphenyl group with the amino acid backbone. This can be achieved through a peptide coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-5-oxo-3-(4-propan-2-yloxyphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can undergo nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Amino derivatives with different functional groups
Scientific Research Applications
5-Amino-5-oxo-3-(4-propan-2-yloxyphenyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Amino-5-oxo-3-(4-propan-2-yloxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Additionally, it may interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Aminopentanoic acid: A δ-amino acid with a similar backbone but lacking the phenyl ring and propan-2-yloxy group.
5-Amino-4-oxopentanoic acid: Similar structure but without the phenyl ring substitution.
5-Amino-2-oxopentanoic acid: Another related compound with a different substitution pattern.
Uniqueness
5-Amino-5-oxo-3-(4-propan-2-yloxyphenyl)pentanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-propan-2-yloxyphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-amino-5-oxo-3-(4-propan-2-yloxyphenyl)pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9(2)19-12-5-3-10(4-6-12)11(7-13(15)16)8-14(17)18/h3-6,9,11H,7-8H2,1-2H3,(H2,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGDMWWMAHGTGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)N)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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